6-Fluoro-1,2,3,4-tetrahydroquinoline
Overview
Description
6-Fluoro-1,2,3,4-tetrahydroquinoline is a fluorinated heterocyclic compound that has garnered interest due to its potential applications in medicinal chemistry and as a building block in organic synthesis. The presence of the fluorine atom can significantly influence the biological activity and chemical properties of the molecule, making it a valuable intermediate in the synthesis of various pharmacologically active agents .
Synthesis Analysis
The synthesis of fluorinated tetrahydroquinolines, such as 6-fluoro-1,2,3,4-tetrahydroquinoline, often involves the use of directed ortho-lithiation reactions, followed by various transformations. For instance, 8-fluoro-3,4-dihydroisoquinoline, a related compound, was synthesized and then transformed into 1,2,3,4-tetrahydroisoquinoline derivatives through reduction and alkylation reactions . Additionally, the synthesis of flumequine, a compound containing the 6-fluoro-1,2,3,4-tetrahydroquinoline moiety, was achieved from racemic 6-fluoro-2-methyl-1,2,3,4-tetrahydroquinoline (FTHQ) using resolution techniques with enantiomers of 3-bromocamphor-8-sulfonic acid .
Molecular Structure Analysis
The molecular structure of compounds related to 6-fluoro-1,2,3,4-tetrahydroquinoline has been studied using single crystal X-ray diffraction. These studies reveal how the introduction of a fluorine atom can affect crystal packing and molecular interactions, such as C–H...F and C–H...O interactions, which can lead to altered molecular conformations .
Chemical Reactions Analysis
Fluorinated tetrahydroquinolines can undergo various chemical reactions. For example, the reaction of catecholamines with glyoxylic acid leads to the formation of strongly fluorescent compounds, with the introduction of carboxyl groups at specific positions on the tetrahydroquinoline facilitating the reaction . Furthermore, the synthesis of fluorinated tetrahydroquinolines can involve nucleophilic addition of Grignard reagents to aldimines, followed by acid-mediated intramolecular cyclization .
Physical and Chemical Properties Analysis
The physical and chemical properties of 6-fluoro-1,2,3,4-tetrahydroquinoline derivatives are influenced by the presence of the fluorine atom and the compound's stereochemistry. Optical resolution techniques, such as supercritical fluid extraction, have been employed to separate enantiomers of FTHQ, highlighting the importance of chirality in the compound's properties . Unusual phenomena observed during the resolution of FTHQ, such as strong reaction kinetics and solvent dependence, suggest that the compound's behavior can be complex and influenced by external factors . The resolution of FTHQ has also been achieved using the N-phthaloyl derivative of the (R)-enantiomer, with the enantiomeric mixture being enriched by recrystallization .
Scientific Research Applications
Enantioselective Synthesis and Resolution
- Enantioselective Synthesis : 6-Fluoro-1,2,3,4-tetrahydroquinoline and its derivatives are key intermediates in the synthesis of various compounds. For example, the asymmetric hydrogenation of quinolines using chiral cationic ruthenium catalysts has been explored, efficiently producing 6-fluoro-2-methyl-1,2,3,4-tetrahydroquinoline with high enantiomeric excess (ee) (Wang et al., 2011).
- Resolution Techniques : Various studies have focused on the resolution of 6-fluoro-1,2,3,4-tetrahydroquinoline derivatives. Techniques such as supercritical fluid extraction and recrystallization have been employed for enantiomeric separation, demonstrating the importance of these compounds in stereoselective synthesis (Bálint et al., 2000), (Kmecz et al., 2001).
Pharmaceutical and Medicinal Chemistry
- Antibacterial Agent Synthesis : 6-Fluoro-1,2,3,4-tetrahydroquinoline is a crucial intermediate for the preparation of antibacterial agents like (S)-flumequine. Its large-scale synthesis has been a focus of pharmaceutical research, emphasizing its role in drug development (Wang et al., 2011).
- Antitubercular Activity : Derivatives of 6-fluoro-1,2,3,4-tetrahydroquinoline have been investigated for their antitubercular properties, highlighting the compound's potential in treating infectious diseases (Ukrainets et al., 2006).
Chemical Engineering and Material Science
- Crystal Engineering : The introduction of fluorine atoms in compounds like 6-fluoro-1,2,3,4-tetrahydroquinoline has been used to study crystal packing features in organic fluorine chemistry. This research is pivotal for understanding molecular interactions and designing materials with desired properties (Choudhury et al., 2006).
Biomedical Research
- Ophthalmic Research : Novel tetrahydroquinoline analogs, including derivatives of 6-fluoro-1,2,3,4-tetrahydroquinoline, have been synthesized and tested for their ocular hypotensive action. This research contributes to the development of new treatments for glaucomaand other eye conditions (Pamulapati & Schoenwald, 2011).
Radiochemistry and Imaging
- Radiopharmaceutical Development : Fluorine-18-labelled derivatives of 6-fluoro-1,2,3,4-tetrahydroquinoline have been developed for positron emission tomography (PET) imaging, particularly in neuroscientific research. These compounds aid in visualizing neurological structures and processes, such as neurofibrillary tangles in Alzheimer's disease (Collier et al., 2017).
Organic Chemistry and Catalysis
- Asymmetric Catalysis : The application of 6-fluoro-1,2,3,4-tetrahydroquinoline in asymmetric catalysis has been explored, particularly in the context of hydrogenation reactions. These studies contribute to the broader field of chiral synthesis and the development of new catalytic methods (Yang et al., 2014).
Biochemical Studies
- Enzymatic Studies and Inhibitor Development : Research involving 6-fluoro-1,2,3,4-tetrahydroquinoline derivatives includes the development of novel NF-κB inhibitors, which have potential applications in cancer treatment and immunological studies. These compounds have shown efficacy in inhibiting transcriptional activity and cytotoxicity against various cancer cell lines (Jo et al., 2016).
Safety And Hazards
properties
IUPAC Name |
6-fluoro-1,2,3,4-tetrahydroquinoline | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10FN/c10-8-3-4-9-7(6-8)2-1-5-11-9/h3-4,6,11H,1-2,5H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NECDDBBJVCNJNS-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2=C(C=CC(=C2)F)NC1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10FN | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40563962 | |
Record name | 6-Fluoro-1,2,3,4-tetrahydroquinoline | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40563962 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
151.18 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
6-Fluoro-1,2,3,4-tetrahydroquinoline | |
CAS RN |
59611-52-8 | |
Record name | 6-Fluoro-1,2,3,4-tetrahydroquinoline | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40563962 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 6-fluoro-1,2,3,4-tetrahydroquinoline | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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